![molecular formula C6H15NO2 B14304439 4-[(2-Hydroxyethyl)amino]butan-2-ol CAS No. 116530-59-7](/img/structure/B14304439.png)
4-[(2-Hydroxyethyl)amino]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Hydroxyethyl)amino]butan-2-ol is an organic compound with the molecular formula C6H15NO2. It is a secondary amine and contains two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]butan-2-ol typically involves the reaction of 4-chlorobutan-2-ol with 2-aminoethanol under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol displaces the chlorine atom in 4-chlorobutan-2-ol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Hydroxyethyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated compounds or alkylated derivatives
Aplicaciones Científicas De Investigación
4-[(2-Hydroxyethyl)amino]butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-[(2-Hydroxyethyl)amino]butan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-butanol: Similar in structure but lacks the hydroxyethyl group.
2-Aminoethanol: Contains the amino and hydroxyl groups but lacks the butanol backbone.
4-Chlorobutan-2-ol: Precursor in the synthesis of 4-[(2-Hydroxyethyl)amino]butan-2-ol
Uniqueness
This compound is unique due to its combination of secondary amine and dual hydroxyl groups, which confer distinct reactivity and versatility in various chemical and biological applications .
Propiedades
Número CAS |
116530-59-7 |
|---|---|
Fórmula molecular |
C6H15NO2 |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
4-(2-hydroxyethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-6(9)2-3-7-4-5-8/h6-9H,2-5H2,1H3 |
Clave InChI |
DDDKYDUQCUEVQP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



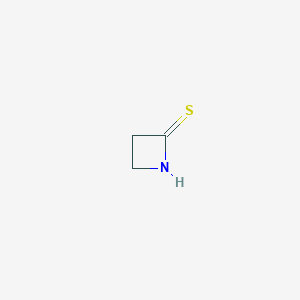
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)
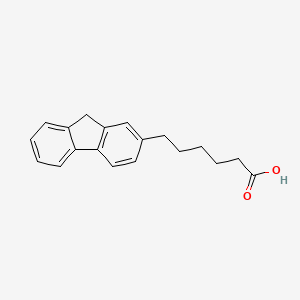
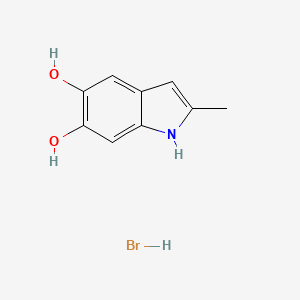
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)

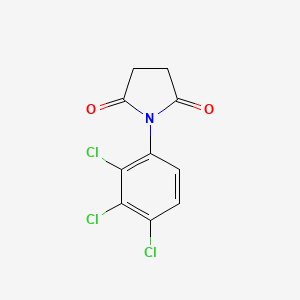
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
methanone](/img/structure/B14304413.png)
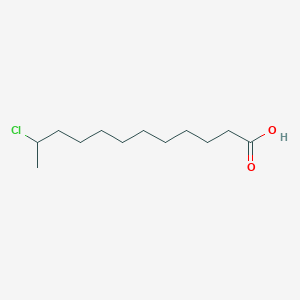
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
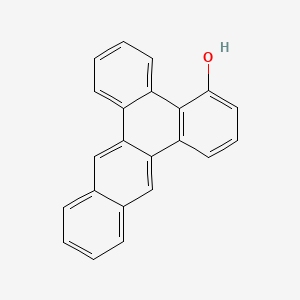
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
